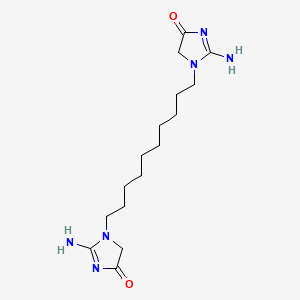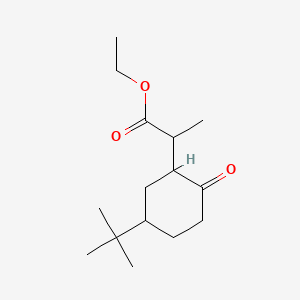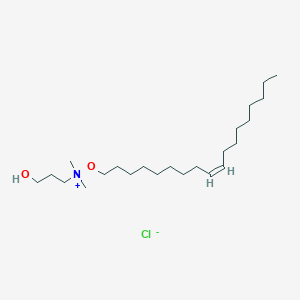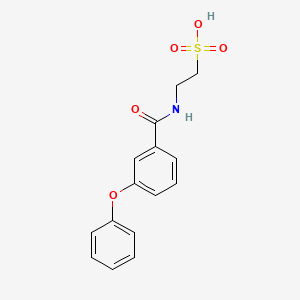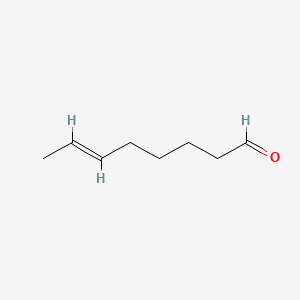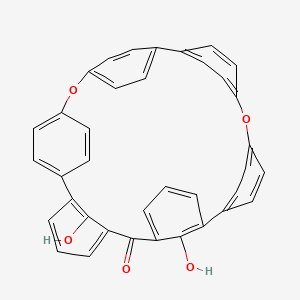
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is also known by its IUPAC name, 1,3,5,5-tetramethyl-1,3-diazinan-2-one. This compound is a cyclic urea and is often used as a polar aprotic organic solvent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under acidic conditions. Another method includes the reaction of bromopyridinecarboxylic acids with β-diketones, followed by treatment with ammonia.
Industrial Production Methods
In industrial settings, the compound is typically produced in large quantities using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to yield tetrahydro derivatives.
Substitution: It can participate in substitution reactions, particularly N-alkylation and O-alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for cyclization, ammonia for treatment, and various oxidizing and reducing agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation reactions yield N-alkylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the nicotinamide-binding site of the enzyme, preventing its activity and thereby inhibiting cancer cell replication. The pathways involved include the regulation of telomere length and the facilitation of mitosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another cyclic urea used as a solvent.
Pyrido[2,3-d]pyrimidin-5-one: A compound with similar structural features but different biological activities.
Uniqueness
Tetrahydro-1,3,5,5-tetramethyl-1H-pyrimidin-2-one is unique due to its specific molecular structure, which allows it to act as a versatile solvent and a potential inhibitor of enzymes involved in cancer. Its ability to participate in various chemical reactions also makes it valuable in synthetic chemistry .
Eigenschaften
CAS-Nummer |
30879-82-4 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1,3,5,5-tetramethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H16N2O/c1-8(2)5-9(3)7(11)10(4)6-8/h5-6H2,1-4H3 |
InChI-Schlüssel |
OTEZPAVCBPPFLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C(=O)N(C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


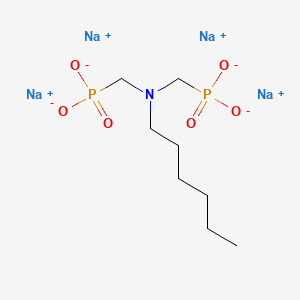
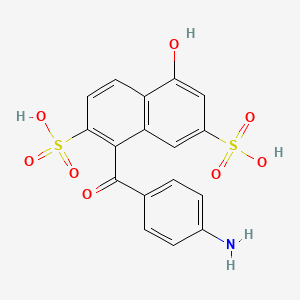
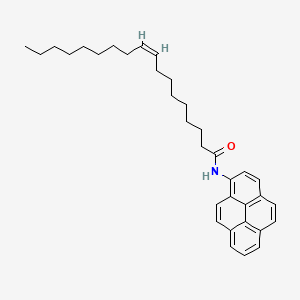
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
